An In-depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one: Properties, Synthesis, and Applications
Abstract
2-Chloro-1-cyclobutylethan-1-one (CAS No. 54195-75-4) is a pivotal bifunctional chemical intermediate whose unique structural attributes—a reactive α-chloro ketone moiety and a cyclobutyl ring—render it a valuable building block in modern organic synthesis.[1] This guide provides a comprehensive technical overview of its chemical properties, established synthetic protocols, characteristic reactivity, and significant applications, particularly within the pharmaceutical and drug development sectors. The causality behind experimental choices, the inherent reactivity of its functional groups, and its utility in constructing complex molecular architectures are explored in detail to provide actionable insights for researchers and scientists.
Core Chemical and Physical Properties
2-Chloro-1-cyclobutylethan-1-one is a compound whose physical characteristics are foundational to its handling, storage, and application in synthetic chemistry.[2] The properties listed below have been compiled from depositor-supplied information and computational models.
| Property | Value | Source |
| CAS Number | 54195-75-4 | [2][3][4] |
| Molecular Formula | C₆H₉ClO | [2][3][4] |
| Molecular Weight | 132.58 g/mol | [2][4] |
| IUPAC Name | 2-chloro-1-cyclobutylethanone | [4] |
| Synonyms | Ethanone, 2-chloro-1-cyclobutyl- | [3][4] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
| XLogP3 | 1.6 | [4] |
| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [2] |
Spectroscopic Profile
The molecular structure of 2-Chloro-1-cyclobutylethan-1-one gives rise to a predictable spectroscopic signature, which is critical for its identification and purity assessment.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically appearing in the range of 1700-1725 cm⁻¹. The presence of the C-Cl bond would be indicated by a peak in the fingerprint region, usually between 600-800 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum would feature distinct signals for the chloromethyl protons (-CH₂Cl) as a singlet, typically downfield in the 4.0-4.5 ppm range due to the deshielding effects of both the chlorine atom and the adjacent carbonyl group. The protons of the cyclobutyl ring would appear as a complex multiplet pattern further upfield.
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¹³C NMR : The carbonyl carbon is expected to produce a signal in the highly deshielded region of the spectrum (>200 ppm). The carbon of the chloromethyl group would appear around 40-50 ppm, with the cyclobutyl carbons resonating at higher field strengths.
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Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
Synthesis and Mechanistic Considerations
The primary route for synthesizing 2-Chloro-1-cyclobutylethan-1-one is through the α-chlorination of its corresponding ketone precursor, cyclobutyl methyl ketone.[1] This process leverages the acidity of the α-protons adjacent to the carbonyl group, facilitating their substitution with a chlorine atom.
Synthetic Workflow: α-Chlorination of Cyclobutyl Methyl Ketone
The diagram below illustrates a generalized workflow for the synthesis of the title compound.
Caption: Generalized workflow for the synthesis of 2-Chloro-1-cyclobutylethan-1-one.
Detailed Experimental Protocol
Causality: The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial to prevent unwanted side reactions with the chlorinating agent. The reaction is typically initiated at a low temperature (0°C) to control the exothermic nature of the chlorination and improve selectivity, minimizing the formation of di-chlorinated byproducts.[5]
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Preparation : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with cyclobutyl methyl ketone (1.0 eq) and anhydrous dichloromethane.
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Cooling : The reaction mixture is cooled to 0°C using an ice bath.
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Addition of Chlorinating Agent : A solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in dichloromethane is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C. Alternative chlorinating agents include N-Chlorosuccinimide (NCS) or chlorine gas.[6][7]
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Reaction : After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup : The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield pure 2-Chloro-1-cyclobutylethan-1-one.
Reactivity and Mechanistic Pathways
The synthetic utility of 2-Chloro-1-cyclobutylethan-1-one stems from its bifunctional nature.[1] The α-chloro ketone is a potent electrophile, while the carbonyl group offers a site for nucleophilic addition or reduction.
Nucleophilic Substitution at the α-Carbon
The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a building block, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This is a key step in the synthesis of many heterocyclic compounds, which are prevalent in bioactive molecules.[8]
Caption: Sₙ2 displacement of the chloride by a generic nucleophile (Nu⁻).
Carbonyl Group Transformations
The carbonyl group can undergo a variety of transformations. A common reaction is its reduction to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation is significant in the synthesis of chiral compounds and can be a critical step in the development of antifungal agents and other pharmaceuticals.[9]
Applications in Research and Drug Development
2-Chloro-1-cyclobutylethan-1-one is not merely a laboratory curiosity but a functional tool in the synthesis of high-value molecules.
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Pharmaceutical Intermediate : As an α-halo ketone, it is a key precursor for synthesizing a wide range of pharmaceutical targets. Its ability to participate in reactions that form heterocyclic rings like pyrroles, imidazoles, and thiophenes makes it invaluable in medicinal chemistry.[1][8]
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Building Block for Complex Molecules : The dual reactivity allows for sequential or tandem reactions, enabling the construction of intricate molecular frameworks from a relatively simple starting material.[1]
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Reference Standard : In analytical chemistry, it can be used as a reference standard for the identification and quantification of drug impurities and related substances.[2]
Safety and Handling
Proper handling of 2-Chloro-1-cyclobutylethan-1-one is imperative due to its hazardous properties.
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GHS Hazard Classification :
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Precautionary Measures :
-
Work should be conducted in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, must be worn.[2]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2][10]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[11]
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References
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- ChemicalBook. (n.d.). 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4.
- Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
- PubChem. (n.d.). 2-Chloro-1-cyclobutylethan-1-one | C6H9ClO | CID 45080714.
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- ChemScene. (n.d.). 932-28-5 | 2-Chloro-1-cyclopentylethan-1-one.
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- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
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